molecular formula C15H11ClN2OS2 B2613738 3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE CAS No. 324538-66-1

3-CHLORO-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

Cat. No.: B2613738
CAS No.: 324538-66-1
M. Wt: 334.84
InChI Key: RVCLBOFDMCWKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a chlorobenzene and a methylsulfanyl-benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Introduction of Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the benzamide moiety is typically carried out using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Finally, the chlorinated benzamide is coupled with the methylsulfanyl-benzothiazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals such as herbicides or pesticides. Its unique chemical properties make it effective against a wide range of pests and weeds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylsulfanyl)benzamide
  • 3,5-Dichloro-N-(2-chloro-4-nitro-phenyl)-2-methylsulfanyl-benzamide
  • 3-Chloro-N-[2-(methylsulfanyl)phenyl]benzamide

Uniqueness

3-Chloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to the presence of both the benzothiazole and benzamide moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLBOFDMCWKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.